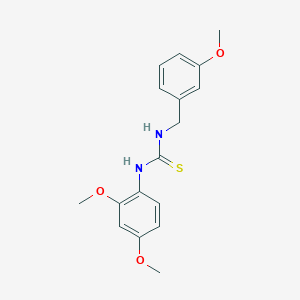
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been studied for its antioxidant and anti-inflammatory properties.
作用机制
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to modulate multiple signaling pathways involved in oxidative stress and inflammation, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to improve tissue oxygenation, reduce edema, and improve blood flow. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been shown to reduce neuronal damage and improve cognitive function in animal models of traumatic brain injury. In addition, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is also stable under a variety of conditions, which makes it suitable for use in a variety of experiments. However, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to investigate the mechanisms by which 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects. Additionally, future research could investigate the potential use of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea as a radioprotective agent. Overall, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has shown promise as a therapeutic agent, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, or 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, is a synthetic compound that has been studied for its potential therapeutic applications. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has antioxidant and anti-inflammatory effects, and has been shown to improve functional outcomes in animal models of various diseases. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments, but also has limitations. Future research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea could lead to the development of new therapeutic agents for a variety of diseases.
合成方法
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methoxybenzylamine in the presence of thiourea. The reaction occurs under mild conditions and yields 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea as a white crystalline solid. The purity of the compound can be confirmed by NMR spectroscopy.
科学研究应用
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic applications, particularly in the treatment of various diseases that involve oxidative stress and inflammation. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied in animal models of ischemia/reperfusion injury, traumatic brain injury, and spinal cord injury. In these studies, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to reduce oxidative stress and inflammation, and improve functional outcomes.
属性
产品名称 |
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
分子式 |
C17H20N2O3S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-8-7-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI 键 |
GXCNTERTJUVKSH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)


